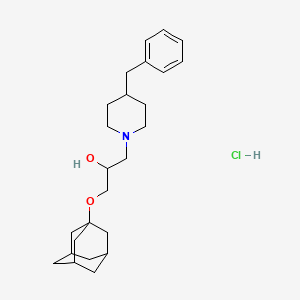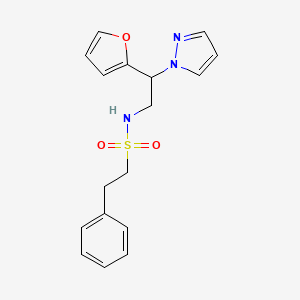
1-((3s,5s,7s)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic chemical compound notable for its structured blend of adamantane and piperidine moieties. Known for its biological activity, it plays a pivotal role in pharmaceutical research and various industrial applications due to its distinctive molecular structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multi-step reactions starting with the adamantane and piperidine derivatives. Key reaction conditions include:
Step 1: Synthesis of the adamantan-1-yloxy intermediate through the reaction of adamantane with a hydroxylating agent.
Step 2: Formation of the benzylpiperidine component via alkylation reactions.
Step 3: Coupling of the adamantan-1-yloxy intermediate with the benzylpiperidine derivative under controlled conditions.
Step 4: Conversion of the free base to its hydrochloride salt by acidification using hydrochloric acid.
Industrial Production Methods
On an industrial scale, the synthesis leverages high-pressure reactors and continuous flow systems to maintain reaction control and maximize yield. The process is optimized for purity and scalability through methods such as crystallization and recrystallization, coupled with rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: Often using agents like KMnO₄ or CrO₃, leading to products with increased oxygen content.
Reduction: Typically with reagents like NaBH₄ or LiAlH₄, yielding alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitutions are possible, involving halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)
Substitution: Halogenated solvents, acid or base catalysts
Major Products
Oxidation Products: Ketones, Carboxylic acids
Reduction Products: Secondary and tertiary alcohols, Amines
Substitution Products: Varied depending on the substituent introduced
Applications De Recherche Scientifique
Chemistry
The compound serves as a precursor in organic synthesis, facilitating the development of complex molecular frameworks due to its reactive adamantane and piperidine centers.
Biology
In biological research, 1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride is studied for its potential as a ligand in receptor binding studies, impacting neurological pathways.
Medicine
Pharmacologically, it exhibits promise in therapeutic areas such as neurodegenerative disorders and psychiatric conditions, owing to its interaction with central nervous system receptors.
Industry
In the industrial domain, the compound finds applications in the manufacture of specialized polymers and as an additive in advanced materials, enhancing properties like thermal stability and mechanical strength.
Mécanisme D'action
Molecular Targets and Pathways
The compound exerts its effects primarily through binding to specific receptors in the central nervous system, influencing neurotransmitter release and uptake. Its unique structure allows for high-affinity interactions with proteins such as G-protein coupled receptors (GPCRs) and ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Memantine: Also contains an adamantane core and is used in the treatment of Alzheimer's disease.
Rimantadine: Structurally related with antiviral properties.
Piperidine derivatives: Like fentanyl, with variations in the substituents affecting receptor binding and pharmacological effects.
Uniqueness
1-((3S,5S,7S)-Adamantan-1-yloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol hydrochloride stands out due to its combined adamantane and piperidine structures, providing a dual-functional platform for diverse biological interactions and chemical reactivity. This dual nature enables applications across different fields, making it a versatile and valuable compound in scientific research and industrial processes.
Hope this thorough dive into the world of this compound offers you some new insights!
Propriétés
IUPAC Name |
1-(1-adamantyloxy)-3-(4-benzylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO2.ClH/c27-24(18-28-25-14-21-11-22(15-25)13-23(12-21)16-25)17-26-8-6-20(7-9-26)10-19-4-2-1-3-5-19;/h1-5,20-24,27H,6-18H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEMWMIROKATPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(COC34CC5CC(C3)CC(C5)C4)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2412623.png)
![1-{[(Thiophen-2-yl)methyl]carbamoyl}ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2412624.png)





![3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2412632.png)



![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2412639.png)
